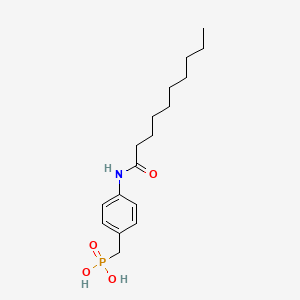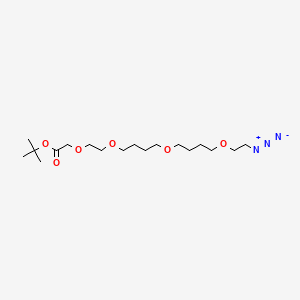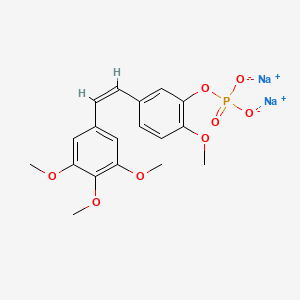
(4-Decanamidobenzyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Decanamidobenzyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzyl ring, which is further substituted with a decanamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Decanamidobenzyl)phosphonic acid typically involves the reaction of a benzyl halide with a phosphite ester, followed by hydrolysis to yield the phosphonic acid. . This method is favored due to its efficiency and high yield.
Industrial Production Methods
Industrial production of phosphonic acids often employs the dealkylation of dialkyl phosphonates under acidic conditions, such as with concentrated hydrochloric acid at reflux . This method is scalable and suitable for producing large quantities of phosphonic acids.
Análisis De Reacciones Químicas
Types of Reactions
(4-Decanamidobenzyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Replacement of the phosphonic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly performed using reducing agents like lithium aluminum hydride.
Substitution: Often carried out using nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(4-Decanamidobenzyl)phosphonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Decanamidobenzyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit enzymes by mimicking the natural substrate and binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various physiological effects, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
(4-Aminobenzyl)phosphonic acid: Similar structure but with an amino group instead of a decanamido group.
(4-Hydroxybenzyl)phosphonic acid: Contains a hydroxy group instead of a decanamido group.
(4-Methylbenzyl)phosphonic acid: Features a methyl group in place of the decanamido group.
Uniqueness
(4-Decanamidobenzyl)phosphonic acid is unique due to the presence of the long-chain decanamido group, which imparts distinct hydrophobic properties and potential for interactions with lipid membranes. This structural feature differentiates it from other benzylphosphonic acids and expands its range of applications in various fields.
Propiedades
Fórmula molecular |
C17H28NO4P |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
[4-(decanoylamino)phenyl]methylphosphonic acid |
InChI |
InChI=1S/C17H28NO4P/c1-2-3-4-5-6-7-8-9-17(19)18-16-12-10-15(11-13-16)14-23(20,21)22/h10-13H,2-9,14H2,1H3,(H,18,19)(H2,20,21,22) |
Clave InChI |
MCTIGBRKGWRZIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)


![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
![(11S)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11934284.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)
![3-N-[4-[4-[(2S)-2-bicyclo[2.2.1]heptanyl]piperazin-1-yl]phenyl]-1-(2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)-1,2,4-triazole-3,5-diamine](/img/structure/B11934297.png)


![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)



